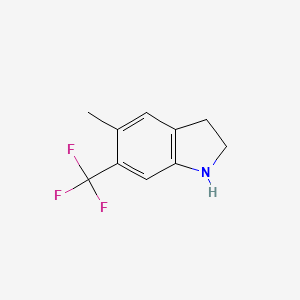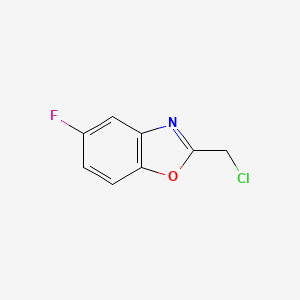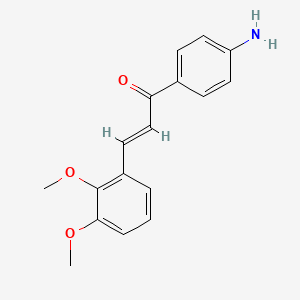
5-Méthyl-6-(trifluorométhyl)indoline
Vue d'ensemble
Description
5-Methyl-6-(trifluoromethyl)indoline is a chemical compound with the molecular formula C10H10F3N . It has a molecular weight of 201.19 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Molecular Structure Analysis
The InChI code for 5-Methyl-6-(trifluoromethyl)indoline is 1S/C10H10F3N/c1-6-4-7-2-3-14-9(7)5-8(6)10(11,12)13/h4-5,14H,2-3H2,1H3 .Chemical Reactions Analysis
An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Physical And Chemical Properties Analysis
5-Methyl-6-(trifluoromethyl)indoline has a molecular weight of 201.19 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Trifluorométhylation oxydante sans métal
La 5-Méthyl-6-(trifluorométhyl)indoline peut être utilisée dans la trifluorométhylation oxydante sans métal des indoles . Ce procédé introduit sélectivement le groupe trifluorométhyle sur les indoles en position C2 . Le produit souhaité peut être obtenu avec un rendement de 0,7 g .
Synthèse d'échafaudages spiroindole et spirooxindole
Les échafaudages spiroindole et spirooxindole sont des composés spiro-hétérocycliques très importants dans les processus de conception de médicaments . La this compound pourrait potentiellement être utilisée dans la synthèse de ces échafaudages .
Agents antiviraux
Des dérivés de la this compound ont été synthétisés et étudiés comme agents antiviraux prometteurs . Ces composés ont montré une bioactivité significative contre divers types de maladies affectant le corps humain .
Synthèse de dérivés d'indole
La this compound peut être utilisée dans la synthèse de dérivés d'indole . Ces dérivés sont des fragments prévalents présents dans de nombreux composés biologiquement actifs .
Synthèse d'indoles tricycliques
La this compound peut être utilisée dans la synthèse d'indole de Fischer de la cyclohexanone optiquement active . Ce procédé permet d'obtenir l'indole tricyclique correspondant avec un bon rendement .
Synthèse d'azépinoindoles
La this compound peut être utilisée dans la synthèse d'azépinoindoles . Ces composés sont des échafaudages importants dans de nombreux alcaloïdes présentant une activité pharmaceutique potentielle .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
There is ongoing research into the synthesis of diverse products from the same starting materials, including 5-Methyl-6-(trifluoromethyl)indoline . This includes the development of a palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides .
Mécanisme D'action
Target of Action
5-Methyl-6-(trifluoromethyl)indoline is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them useful in developing new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 5-Methyl-6-(trifluoromethyl)indoline may have diverse molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
5-Methyl-6-(trifluoromethyl)indoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, affecting their function and stability . Additionally, 5-Methyl-6-(trifluoromethyl)indoline has been reported to exhibit inhibitory activity against certain enzymes, such as sPLA2, which is involved in inflammatory processes .
Cellular Effects
The effects of 5-Methyl-6-(trifluoromethyl)indoline on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Methyl-6-(trifluoromethyl)indoline can modulate the activity of signaling pathways involved in inflammation and cancer . It has also been reported to affect the expression of genes related to cell proliferation and apoptosis, thereby influencing cell survival and growth . Furthermore, 5-Methyl-6-(trifluoromethyl)indoline can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 5-Methyl-6-(trifluoromethyl)indoline involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, 5-Methyl-6-(trifluoromethyl)indoline has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their active sites . This inhibition can result in the accumulation of substrates and the formation of reactive intermediates, which may further interact with other cellular components . Additionally, 5-Methyl-6-(trifluoromethyl)indoline can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-6-(trifluoromethyl)indoline can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that 5-Methyl-6-(trifluoromethyl)indoline can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 5-Methyl-6-(trifluoromethyl)indoline vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, 5-Methyl-6-(trifluoromethyl)indoline can cause toxic or adverse effects, including liver toxicity and oxidative stress . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Propriétés
IUPAC Name |
5-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c1-6-4-7-2-3-14-9(7)5-8(6)10(11,12)13/h4-5,14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDNGKSDFPRJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(F)(F)F)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441041 | |
| Record name | 5-Methyl-6-(trifluoromethyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200711-22-4 | |
| Record name | 5-Methyl-6-(trifluoromethyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)







![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)


